Cas no 2172089-16-4 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobutanoic acid)

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobutanoic acid
- 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]butanoic acid
- 2172089-16-4
- EN300-1485637
-
- インチ: 1S/C21H22N2O5/c1-13(10-20(25)26)23-19(24)11-22-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,27)(H,23,24)(H,25,26)
- InChIKey: VIVSAIVCOCKJSF-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC(NC(C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 382.15287181g/mol
- どういたいしつりょう: 382.15287181g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 8
- 複雑さ: 559
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 105Ų
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1485637-50mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]butanoic acid |
2172089-16-4 | 50mg |
$647.0 | 2023-09-28 | ||
Enamine | EN300-1485637-100mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]butanoic acid |
2172089-16-4 | 100mg |
$678.0 | 2023-09-28 | ||
Enamine | EN300-1485637-2500mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]butanoic acid |
2172089-16-4 | 2500mg |
$1509.0 | 2023-09-28 | ||
Enamine | EN300-1485637-1000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]butanoic acid |
2172089-16-4 | 1000mg |
$770.0 | 2023-09-28 | ||
Enamine | EN300-1485637-1.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]butanoic acid |
2172089-16-4 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1485637-250mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]butanoic acid |
2172089-16-4 | 250mg |
$708.0 | 2023-09-28 | ||
Enamine | EN300-1485637-500mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]butanoic acid |
2172089-16-4 | 500mg |
$739.0 | 2023-09-28 | ||
Enamine | EN300-1485637-5000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]butanoic acid |
2172089-16-4 | 5000mg |
$2235.0 | 2023-09-28 | ||
Enamine | EN300-1485637-10000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]butanoic acid |
2172089-16-4 | 10000mg |
$3315.0 | 2023-09-28 |
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobutanoic acid 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobutanoic acidに関する追加情報
Introduction to 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobutanoic Acid (CAS No. 2172089-16-4)
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobutanoic acid, identified by its CAS number 2172089-16-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorenyl moiety linked to an amino acid derivative. The presence of the methoxycarbonyl group and the acetamidobutanoic acid backbone imparts unique chemical properties that make it a valuable candidate for further research and development.
The structural complexity of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobutanoic acid suggests potential applications in drug design, particularly in the development of novel bioactive molecules. The fluorenyl group, known for its stability and fluorescence properties, is often utilized in medicinal chemistry due to its ability to enhance the solubility and bioavailability of therapeutic agents. Additionally, the acetamidobutanoic acid moiety introduces a polar region that can facilitate interactions with biological targets, making this compound a promising scaffold for small-molecule drug discovery.
In recent years, there has been growing interest in the development of molecules that can modulate biological pathways associated with neurological disorders. The structural features of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobutanoic acid align well with this objective, as it combines elements that are known to interact with enzymes and receptors involved in neurodegenerative diseases. For instance, studies have shown that fluorene derivatives can exhibit neuroprotective effects by inhibiting oxidative stress and modulating neurotransmitter systems. The methoxycarbonyl group further enhances the compound's potential by providing a site for selective modification, allowing researchers to fine-tune its pharmacological properties.
Moreover, the acetamidobutanoic acid component of this compound suggests potential applications in anti-inflammatory therapies. Acetamide derivatives are well-documented for their ability to interact with inflammatory pathways, making them valuable candidates for drugs targeting conditions such as rheumatoid arthritis and inflammatory bowel disease. The combination of these structural elements in 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobutanoic acid may lead to the development of novel therapeutics that offer improved efficacy and reduced side effects compared to existing treatments.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. By leveraging molecular modeling techniques, scientists have been able to identify key interactions between 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobutanoic acid and target proteins. These studies have highlighted its potential as an inhibitor of enzymes such as kinases and proteases, which are implicated in various diseases including cancer and metabolic disorders. The fluorenyl group, in particular, has been shown to enhance binding affinity through hydrophobic interactions with aromatic residues in target proteins.
The pharmaceutical industry has also been exploring the use of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobutanoic acid as a building block for more complex drug candidates. Its modular structure allows for easy functionalization at multiple sites, enabling the creation of derivatives with tailored pharmacokinetic profiles. For example, modifications at the methoxycarbonyl group can alter the compound's metabolic stability, while changes to the acetamidobutanoic acid moiety can influence its solubility and membrane permeability.
In conclusion, 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobutanoic acid (CAS No. 2172089-16-4) represents a promising compound with diverse potential applications in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery efforts aimed at treating neurological disorders, inflammation, and other diseases. As computational methods continue to advance, the understanding of how this compound interacts with biological systems will undoubtedly expand, paving the way for innovative therapeutic strategies.
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